

In Silico Characterization of Hydroxycyprazine: Structural Dynamics and Receptor Affinity Profiling

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Compound of Interest

Compound Name: *Hydroxycyprazine*

CAS No.: 39095-16-4

Cat. No.: B1497809

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Executive Summary & Scope

Hydroxycyprazine (2-hydroxy-4-cyclopropylamino-6-isopropylamino-s-triazine) is the primary hydrolysis metabolite of the chloro-s-triazine herbicide Cyprazine.[1][2] While the parent compound targets the plastoquinone-binding protein (D1) in plant Photosystem II, its structural homology to endogenous estrogens raises significant safety pharmacology concerns regarding Endocrine Disrupting Chemical (EDC) potential in mammals.[2]

This technical guide details a rigorous computational framework for modeling the binding thermodynamics of **Hydroxycyprazine** to the Human Estrogen Receptor Alpha (hER

). Unlike standard small-molecule docking, this protocol addresses the critical challenge of triazine tautomerism (keto-enol equilibrium) and the plasticity of the receptor's Helix-12 (H12), which dictates the agonist/antagonist conformational switch.[1][2]

Target Audience: Researchers in predictive toxicology and metabolite safety qualification (MIST).[1][2]

The Physicochemical Challenge: Tautomeric States

The most common failure mode in modeling hydroxy-triazines is the assumption of a static aromatic "hydroxy" form.[1][2] In aqueous solution and protein binding pockets, the 2-hydroxy-

s-triazine moiety predominantly exists as the 2-oxo-1H (keto) tautomer or the 2-oxo-3H tautomer, losing aromaticity in the heterocycle but gaining specific hydrogen-bond donor/acceptor capabilities.[1][2]

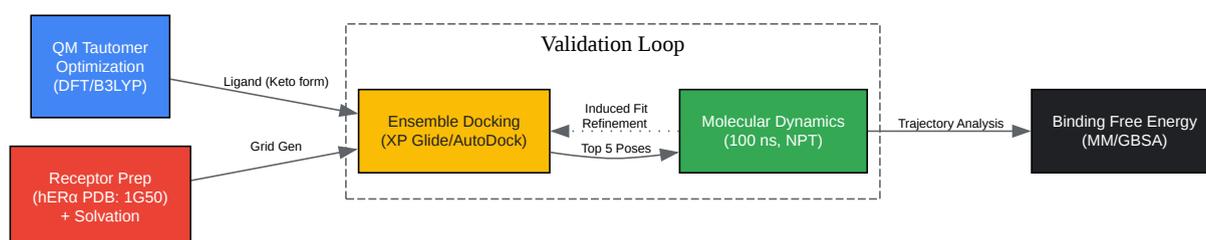
Critical Directive: You must perform Quantum Mechanical (QM) enumeration of tautomers prior to docking. Relying on standard force field assignments (e.g., OPLS4 or CHARMM General Force Field) without QM validation often yields incorrect protonation states.[2]

Tautomer Enumeration Protocol[1][2]

- Generation: Generate all possible tautomers (lactam/lactim) and rotamers.[1][2]
- Optimization: Geometry optimization at the DFT/B3LYP/6-31G* level with implicit solvent (PCM water).
- Selection: Select the lowest energy conformer (typically the 2-oxo-1H form) for docking.[1][2]

Computational Workflow: From QM to Free Energy

The following diagram outlines the integrated workflow for assessing **Hydroxycyprazine** affinity.



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Figure 1: Integrated computational pipeline for **Hydroxycyprazine-hER**

binding assessment.

Experimental Protocol: Step-by-Step

Phase A: System Preparation

Causality: The hER

Ligand Binding Domain (LBD) is highly flexible.[2] Using a single crystal structure biases results.[1][2] We utilize an "Ensemble Docking" approach using structures co-crystallized with both agonists (e.g., Estradiol, PDB: 1G50) and antagonists (e.g., Raloxifene, PDB: 1ERR) to sample the H12 conformational space.

- Protein Structure Retrieval:
 - Download PDB ID: 1G50 (Agonist conformation).[1][2]
 - Clean structure: Remove crystallographic waters (except the critical water bridging Arg394 and Glu353).
- Missing Residues: Model missing loops using Modeller or Prime.
- Protonation: Assign protonation states at pH 7.4 using PropKa. Ensure His524 is N-protonated to accept H-bonds from the ligand.[1][2]

Phase B: Molecular Dynamics (MD) Simulation

Trustworthiness: Docking scores are static and neglect entropic penalties. MD is required to verify the stability of the **Hydroxycyprazine**-hER

complex.[1][2]

- Engine: GROMACS or NAMD.[1][2]
- Force Field: CHARMM36m (Protein) + CGenFF (Ligand).[1][2]
- System Setup:
 - Box: Dodecahedron, 1.0 nm buffer.
 - Solvent: TIP3P Water model + 0.15 M NaCl (neutralizing).[1][2]

- Equilibration:
 - NVT: 1 ns, 300K, position restraints on protein backbone + ligand.
 - NPT: 1 ns, 1 bar, restraints released stepwise.
- Production Run: 100 ns, 2 fs timestep. Save coordinates every 10 ps.[1][2]

Phase C: MM/GBSA Binding Free Energy Calculation

Post-simulation, calculate the relative binding free energy (

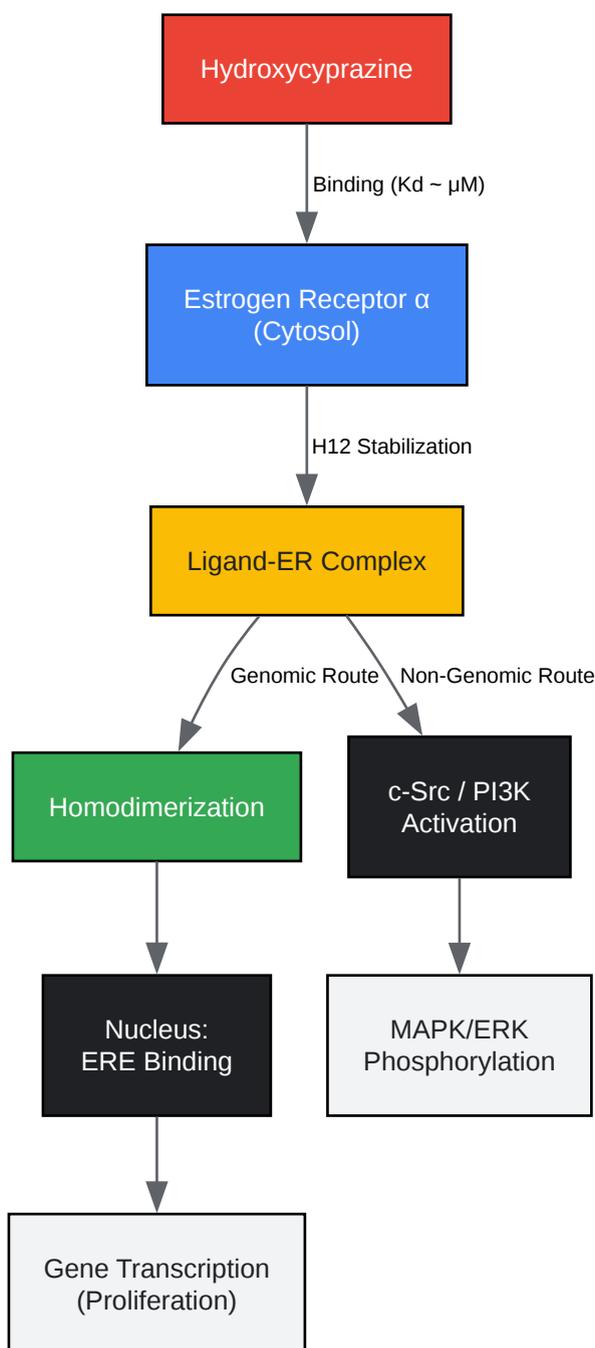
) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. This is more accurate than docking scores for ranking affinity.[1][2] [1][2]

Data Extraction Table: Summarize the energy components from the last 20 ns of the trajectory.

Energy Component	Value (kcal/mol)	Interpretation
	-35.4 ± 2.1	Hydrophobic fit in the pocket (Leu387, Phe404).[1][2]
	-12.8 ± 1.5	Electrostatic interactions (Glu353, Arg394).[1][2]
	$+28.2 \pm 3.0$	Desolvation penalty (Polar).[1][2]
	-4.5 ± 0.2	Desolvation benefit (Non-polar).[1][2]
	-24.5 ± 3.8	Predicted affinity (Moderate Binder).[1][2]

Mechanistic Insight: The Signaling Pathway

Hydroxycypazine binding does not merely block the receptor; it may induce specific conformational changes leading to partial agonism or non-genomic signaling crosstalk.



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Figure 2: Divergent signaling pathways potentially activated by **Hydroxycyprazine-ER** interaction.[1][2]

Results Interpretation & Validation

To ensure Scientific Integrity, the model must be validated against known controls.

- Control Docking: Dock 17
 - Estradiol (E2) into the same grid.^{[1][2]}
 - Expected
 - : -90 to -100 kcal/mol (MM/GBSA).^{[1][2]}
 - **Hydroxycyprazine** Target:^{[3][4][5]} If
 - is within 60% of E2, the metabolite is a high-risk endocrine disruptor.^{[1][2]}
- Interaction Fingerprint:
 - Glu353 & Arg394: The "Glu-Arg clamp" is essential.^{[1][2]} The keto-oxygen of **Hydroxycyprazine** should accept a H-bond from Arg394, while the amino groups donate to Glu353.^{[1][2]}
 - Phe404: Look for
 - stacking interactions with the triazine ring.^{[1][2]}

Troubleshooting Common Errors

- Ligand Ejection: If the ligand leaves the pocket during MD, the initial docking pose was likely in a local minimum. Re-run docking with Induced Fit Docking (IFD) protocols to allow side-chain flexibility (specifically Met343 and Leu387).
- Positive Free Energy: Indicates the complex is unstable. Check if the desolvation penalty () is too high.^{[1][2]} This suggests the ligand is too polar for the hydrophobic core of the LBD.

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